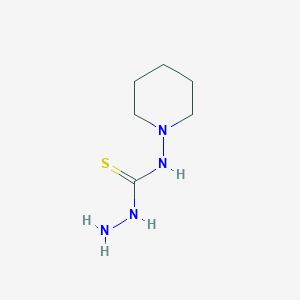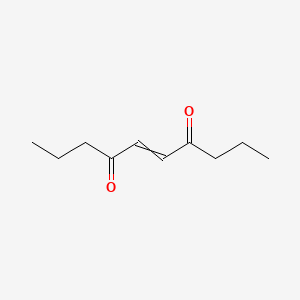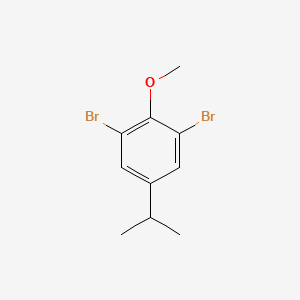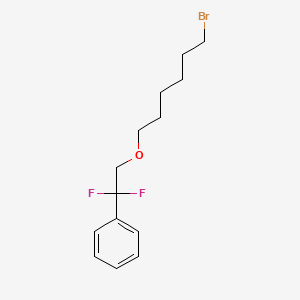
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside, also known as I3G, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. It is a glucosinolate, which is a class of sulfur-containing compounds that are known for their potential health benefits. I3G has been the subject of scientific research due to its potential as an anticancer agent and its ability to modulate the immune system.
Wirkmechanismus
The anticancer effects of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside are thought to be due to its ability to modulate various signaling pathways involved in cancer cell growth and survival. Specifically, 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been shown to have other potential health benefits. Studies have found that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can modulate the immune system, including enhancing the activity of natural killer cells and increasing cytokine production. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside in lab experiments is that it is a natural compound found in food, making it a safer alternative to synthetic compounds. However, one limitation is that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside is not very stable and can degrade quickly, making it difficult to work with in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside. One area of interest is in developing methods to stabilize 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside for use in experiments. Another area of interest is in exploring the potential of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside and its potential as an anticancer agent.
Synthesemethoden
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can be synthesized from glucosinolate precursors found in cruciferous vegetables through a process called hydrolysis. This process involves breaking down the glucosinolate molecule with the enzyme myrosinase, which is found in the plant's tissues. The resulting breakdown products include 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been the subject of scientific research due to its potential as an anticancer agent. Studies have found that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and colon cancer cells. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXSYFURRCVRZ-NQXZFOFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

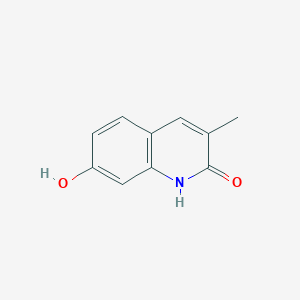
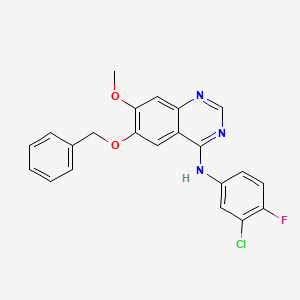
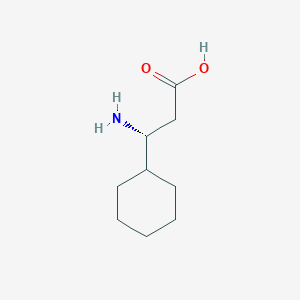
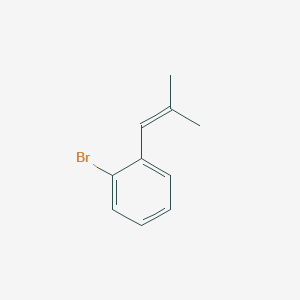
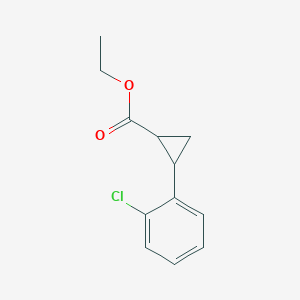

![[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3301970.png)
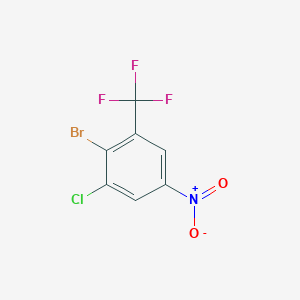

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine](/img/structure/B3302005.png)
